2-[(6-Chloro-pyridazin-3-ylmethyl)-amino]-ethanol 2-[(6-Chloro-pyridazin-3-ylmethyl)-amino]-ethanol
Brand Name: Vulcanchem
CAS No.: 1353978-80-9
VCID: VC8233752
InChI: InChI=1S/C7H10ClN3O/c8-7-2-1-6(10-11-7)5-9-3-4-12/h1-2,9,12H,3-5H2
SMILES: C1=CC(=NN=C1CNCCO)Cl
Molecular Formula: C7H10ClN3O
Molecular Weight: 187.63 g/mol

2-[(6-Chloro-pyridazin-3-ylmethyl)-amino]-ethanol

CAS No.: 1353978-80-9

Cat. No.: VC8233752

Molecular Formula: C7H10ClN3O

Molecular Weight: 187.63 g/mol

* For research use only. Not for human or veterinary use.

2-[(6-Chloro-pyridazin-3-ylmethyl)-amino]-ethanol - 1353978-80-9

Specification

CAS No. 1353978-80-9
Molecular Formula C7H10ClN3O
Molecular Weight 187.63 g/mol
IUPAC Name 2-[(6-chloropyridazin-3-yl)methylamino]ethanol
Standard InChI InChI=1S/C7H10ClN3O/c8-7-2-1-6(10-11-7)5-9-3-4-12/h1-2,9,12H,3-5H2
Standard InChI Key OUDOCJIHJPSPIV-UHFFFAOYSA-N
SMILES C1=CC(=NN=C1CNCCO)Cl
Canonical SMILES C1=CC(=NN=C1CNCCO)Cl

Introduction

Structural and Chemical Properties

Molecular Identification

PropertyValue
Molecular FormulaC₇H₁₀ClN₃O
Molecular Weight187.63 g/mol
InChI KeyOUDOCJIHJPSPIV-UHFFFAOYSA-N
SMILESClC1=NN=C(CC1)CNCCO
CAS Number1353978-80-9

The compound’s structure includes a pyridazine ring (a six-membered aromatic heterocycle with two adjacent nitrogen atoms), a chlorine substituent at position 6, and an aminoethanol side chain at position 3. The ethanol moiety introduces hydrophilicity and potential hydrogen-bonding capacity, while the chloro group may influence electronic interactions and reactivity .

Availability and Synthesis

2-[(6-Chloro-pyridazin-3-ylmethyl)-amino]-ethanol is no longer commercially available, as indicated by its discontinuation status across suppliers like Fluorochem and CymitQuimica . Limited synthesis details are publicly accessible, but analogous pyridazine derivatives are often synthesized via nucleophilic substitution or condensation reactions. For example:

  • Pyridazine Core Synthesis: Pyridazine derivatives are typically synthesized from hydrazine derivatives and dicarbonyl compounds.

  • Side Chain Introduction: The aminoethanol group may be introduced via alkylation or reductive amination, leveraging the reactivity of the pyridazine ring’s substituents .

HazardDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
P264Wash hands thoroughly after handling
P280Wear protective gloves/protective clothing/eye protection/face protection

These precautions align with typical handling protocols for chlorinated aromatic amines, emphasizing skin and eye protection .

Comparative Analysis with Related Pyridazine Derivatives

The compound’s structure resembles other pyridazine-based aminoethanol derivatives, such as:

CompoundKey Structural FeaturesApplications/Status
2-[(6-Chloro-pyridazin-3-ylmethyl)-isopropyl-amino]-ethanol (CAS 1353962-73-8)Isopropyl-substituted amino groupDiscontinued; potential pharmacological activity
2-[(6-Chloro-pyridazin-3-ylmethyl)-methyl-amino]-ethanol (CAS 1353961-00-8)Methyl-substituted amino groupDiscontinued; synthetic intermediate
2-[(6-Chloro-3-pyridazinyl)amino]-1-ethanol (CAS 51947-89-8)Direct amino linkage to pyridazine ringAvailable; melting point: 133–135°C

These comparisons highlight the compound’s unique methylene-linked side chain, which may influence solubility and target binding compared to directly substituted analogs.

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